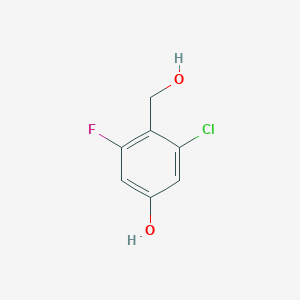
3-chloro-5-fluoro-4-(hydroxymethyl)phenol
Vue d'ensemble
Description
3-chloro-5-fluoro-4-(hydroxymethyl)phenol: is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and hydroxymethyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol typically involves multi-step organic reactions. One common method includes the halogenation of a phenol derivative followed by hydroxymethylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-5-fluoro-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxymethyl group to a methyl group.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-Chloro-5-fluoro-4-formyl-phenol or 3-Chloro-5-fluoro-4-carboxylic acid.
Reduction: Formation of 3-Chloro-5-fluoro-4-methyl-phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-chloro-5-fluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-5-fluoro-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-hydroxymethyl-phenol: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
5-Fluoro-4-hydroxymethyl-phenol: Lacks the chloro substituent, leading to different chemical properties.
3-Chloro-5-fluoro-phenol: Lacks the hydroxymethyl group, which influences its solubility and reactivity.
Uniqueness
3-chloro-5-fluoro-4-(hydroxymethyl)phenol is unique due to the combination of chloro, fluoro, and hydroxymethyl substituents on the phenol ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
438050-33-0 |
|---|---|
Formule moléculaire |
C7H6ClFO2 |
Poids moléculaire |
176.57 g/mol |
Nom IUPAC |
3-chloro-5-fluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6ClFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 |
Clé InChI |
NNDPKZGKNWGWJD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CO)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
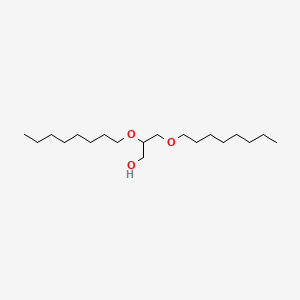
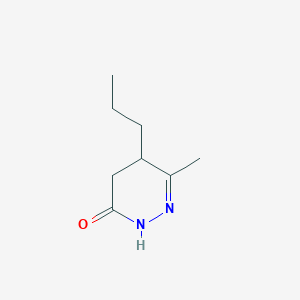
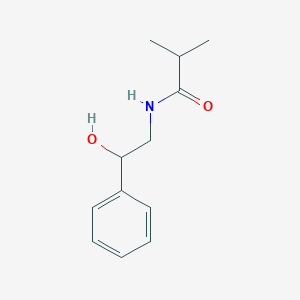
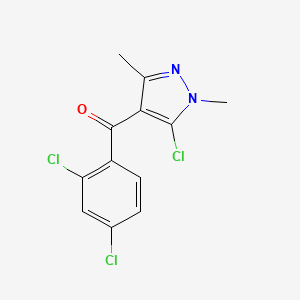
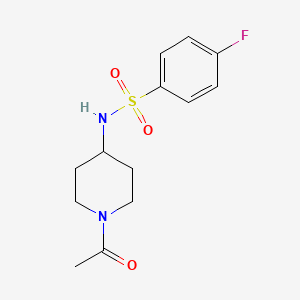
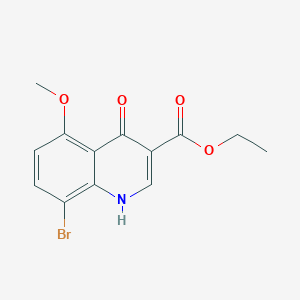
![Tert-butyl 4-[2-(4-chlorophenyl)acetamido]piperidine-1-carboxylate](/img/structure/B8641682.png)
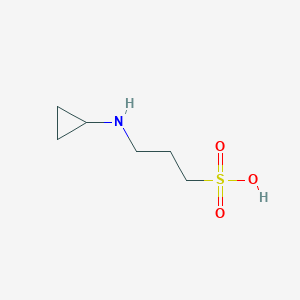
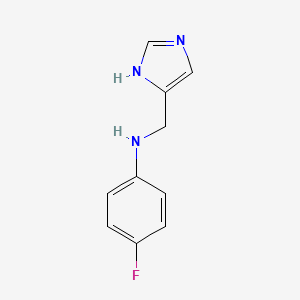
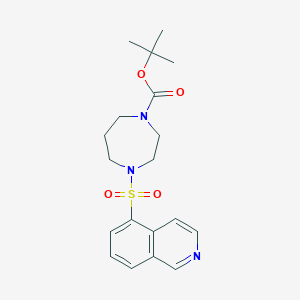
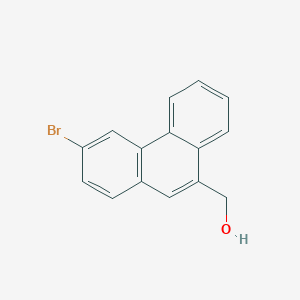
![tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B8641716.png)
![{3-[(2-Methoxyethoxy)methyl]phenyl}methanamine](/img/structure/B8641722.png)
![2-Bromo-2-methyl-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B8641737.png)
